4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCT241533 (hydrochloride) is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), a protein kinase involved in the DNA damage response pathway. This compound has shown significant potential in enhancing the efficacy of genotoxic cancer therapies, particularly in combination with poly (ADP-ribose) polymerase (PARP) inhibitors .
Mechanism of Action
Target of Action
CCT241533 hydrochloride is a potent and selective inhibitor of Checkpoint kinase 2 (CHK2) . CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .
Mode of Action
CCT241533 hydrochloride inhibits CHK2 with an IC50 of 3 nM and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L . X-ray crystallography confirms that CCT241533 binds to CHK2 in the ATP pocket . This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage .
Biochemical Pathways
The cell responds to genotoxic stress via a complex integrated network of signaling pathways and checkpoints. DNA damage is sensed by either the MRN/ATM/CHK2 pathway (double-strand breaks, DSB) or the ATRIP/ATR/CHK1 pathway (single-strand breaks, SSB) . Pathway activation initiates DNA repair, induces cell-cycle arrest until repair is completed, and primes both the p53-dependent and independent apoptotic pathways .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
CCT241533 hydrochloride blocks CHK2 activity in human tumor cell lines in response to DNA damage, as demonstrated by inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation . This compound significantly potentiates the cytotoxicity of two structurally distinct parp inhibitors . Clear induction of the pS516 CHK2 signal is seen with a PARP inhibitor alone, and this activation is abolished by CCT241533 .
Biochemical Analysis
Biochemical Properties
CCT241533 hydrochloride interacts with CHK2, a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks . X-ray crystallography confirmed that CCT241533 hydrochloride binds to CHK2 in the ATP pocket .
Cellular Effects
CCT241533 hydrochloride blocks CHK2 activity in human tumor cell lines in response to DNA damage, as demonstrated by inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation . It does not potentiate the cytotoxicity of a selection of genotoxic agents in several cell lines .
Molecular Mechanism
CCT241533 hydrochloride exerts its effects at the molecular level by inhibiting CHK2 with an IC50 of 3 nM and showing minimal cross-reactivity against a panel of kinases at 1 μM . It binds to CHK2 in the ATP pocket, blocking CHK2 activity in human tumor cell lines in response to DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
CCT241533 (hydrochloride) is synthesized through a multi-step process involving the coupling of a quinazoline derivative with a pyrrolidine derivative. The key steps include:
Formation of the quinazoline core: This involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring.
Coupling with pyrrolidine: The quinazoline derivative is then coupled with a pyrrolidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of CCT241533 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
CCT241533 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in hydrogen bonding and π-π interactions, which are crucial for its binding to CHK2 .
Common Reagents and Conditions
Substitution reactions: These reactions typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Hydrogen bonding and π-π interactions: These interactions occur under physiological conditions and are essential for the compound’s biological activity.
Major Products
The major product formed from the reactions involving CCT241533 (hydrochloride) is the compound itself, as it is designed to be stable under physiological conditions. it can form complexes with CHK2 and other proteins involved in the DNA damage response pathway .
Scientific Research Applications
CCT241533 (hydrochloride) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of CHK2 and its effects on DNA damage response pathways.
Biology: Employed in cell-based assays to investigate the role of CHK2 in cell cycle regulation and apoptosis.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Comparison with Similar Compounds
CCT241533 (hydrochloride) is unique in its high selectivity and potency as a CHK2 inhibitor. Similar compounds include:
CHK1 inhibitors: Such as UCN-01 and AZD7762, which target CHK1, another checkpoint kinase involved in the DNA damage response.
Other CHK2 inhibitors: Such as PV1019 and BML-277, which also inhibit CHK2 but with different selectivity profiles and potencies.
CCT241533 (hydrochloride) stands out due to its minimal cross-reactivity with other kinases and its ability to potentiate the effects of PARP inhibitors, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKJUTZIXHTMPC-SSPJITILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-96-9 |
Source
|
Record name | 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.